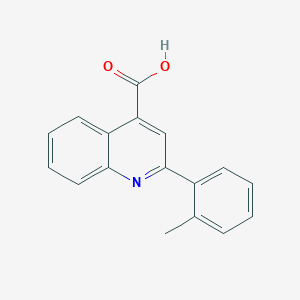

2-(2-Methylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQGICXPTGQXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346504 | |

| Record name | 2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-85-2 | |

| Record name | 2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Methylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-(2-methylphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, synthesis, and potential biological activities, presenting it in a format tailored for scientific and research applications.

Core Chemical Properties

This compound is a solid organic compound with a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol . Key identification and structural details are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 174636-85-2 | [1] |

| Molecular Formula | C₁₇H₁₃NO₂ | |

| Molecular Weight | 263.29 g/mol | |

| Appearance | Solid | |

| Melting Point | >220 °C (decomposition) | [1] |

| SMILES | CC1=C(C=CC=C1)C2=CC(C(O)=O)=C3C(C=CC=C3)=N2 | |

| InChI | 1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20) | |

| InChIKey | YLQGICXPTGQXFS-UHFFFAOYSA-N |

Physicochemical Properties

Solubility:

pKa:

An experimental pKa value for this compound has not been identified in the surveyed literature. However, for a related derivative, 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, the pKa of the carboxylic acid group is expected to be in the range of 3.5-5.0, which is typical for aromatic carboxylic acids.[4] The electronic effects of substituents on the quinoline and phenyl rings will influence the precise pKa value.

Spectral Data

Detailed spectral data for this compound is limited. However, characteristic spectral features for quinoline-4-carboxylic acids and related compounds are well-documented.

Infrared (IR) Spectroscopy:

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band between 2500 and 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹.[5] For aromatic carboxylic acids, the C=O stretch is typically observed around 1710 cm⁻¹.[5][6] Additional characteristic bands include a C-O stretch between 1210 and 1320 cm⁻¹ and an O-H bend between 1395 and 1440 cm⁻¹.[6]

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a quinoline-4-carboxylic acid derivative would be expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, a signal for the methyl group protons, and a downfield signal for the acidic proton of the carboxylic acid group, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the methyl carbon, and a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[5]

Mass Spectrometry:

The electron ionization mass spectrum of 2-substituted quinoline-4-carboxylic acids typically shows a prominent molecular ion peak.[7] Common fragmentation pathways include the loss of a carboxyl group (-COOH, 45 amu) and the loss of carbon dioxide (-CO₂, 44 amu).[7] For the para-isomer, 2-(4-methylphenyl)quinoline-4-carboxylic acid, the top three m/z peaks in its GC-MS spectrum are 263, 218, and 219.[8]

Experimental Protocols

Synthesis via Doebner Reaction:

The Doebner reaction is a widely used method for the synthesis of quinoline-4-carboxylic acids.[9] It is a one-pot, three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[9][10]

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine aniline (1.0 equivalent), 2-methylbenzaldehyde (1.1 equivalents), and a suitable solvent such as ethanol or acetonitrile.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., trifluoroacetic acid).[10]

-

Initial Reaction: Stir the mixture at room temperature or gentle heat (e.g., 65 °C) for a period to allow for the formation of the Schiff base intermediate.[10]

-

Addition of Pyruvic Acid: Slowly add pyruvic acid (1.5 to 2.0 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[11]

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.[11] The crude product may precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF).[12] Alternatively, the crude product can be dissolved in an aqueous base (e.g., K₂CO₃ or NaHCO₃), filtered to remove insoluble impurities, and then re-precipitated by the addition of acid.[10][11] Column chromatography can also be employed for further purification if necessary.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively reported, the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives has garnered significant attention in drug discovery.

Potential Therapeutic Areas:

-

Anticancer Activity: Several quinoline-4-carboxylic acid derivatives have been investigated as anticancer agents.[4] One of the notable mechanisms of action is the inhibition of histone deacetylases (HDACs).[13] HDAC inhibitors are a class of targeted cancer therapies that can induce cell cycle arrest and apoptosis in cancer cells.[13] The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been identified as a promising "cap" group for the design of novel HDAC inhibitors.[13]

-

Antileishmanial Activity: 2-Aryl-quinoline-4-carboxylic acid derivatives have been identified as a promising scaffold for the development of new treatments for leishmaniasis.[14]

-

Anti-inflammatory and Antimicrobial Activity: The quinoline-4-carboxylic acid core is associated with a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[15]

STAT3 Signaling Pathway Inhibition:

A significant area of research for quinoline-4-carboxylic acid derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] Constitutive activation of STAT3 is a key factor in the development and progression of many human cancers.[10] Quinoline-4-carboxylic acid derivatives can be designed to bind to the SH2 domain of the STAT3 monomer, thereby preventing its dimerization and subsequent translocation to the nucleus. This, in turn, inhibits the transcription of downstream target genes that are crucial for tumor cell proliferation and survival.[10]

This guide provides a summary of the currently available technical information on this compound. Further experimental investigation is warranted to fully elucidate its chemical properties and biological potential.

References

- 1. This compound | 174636-85-2 [chemicalbook.com]

- 2. 2-フェニル-4-キノリンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Buy 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | 667437-81-2 [smolecule.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chempap.org [chempap.org]

- 8. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Doebner reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Elucidation of the Chemical Structure of 2-(2-Methylphenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic and naturally occurring molecules with significant biological activities. Their planar structure and ability to intercalate with DNA have made them a focal point in medicinal chemistry, leading to the development of various therapeutic agents. This technical guide provides an in-depth analysis of the structure elucidation of a specific derivative, 2-(2-Methylphenyl)quinoline-4-carboxylic acid (also known as 2-(o-tolyl)quinoline-4-carboxylic acid). The strategic placement of the methyl group on the 2-phenyl substituent can significantly influence the molecule's conformation and, consequently, its biological interactions. This document outlines the synthetic methodology, and a comprehensive analysis of its spectroscopic data to confirm its chemical structure.

Physicochemical Properties

This compound possesses the following key physicochemical properties, essential for its characterization and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃NO₂ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| CAS Number | 174636-85-2 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | >220°C (decomposed) |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a multicomponent reaction, with the Doebner and Pfitzinger reactions being the most prominent methods. These reactions offer a versatile and efficient means to construct the quinoline scaffold.[2][3]

Experimental Protocol: Doebner Reaction

The Doebner reaction provides a straightforward, one-pot synthesis of 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[4]

Materials:

-

Aniline

-

2-Methylbenzaldehyde (o-tolualdehyde)

-

Pyruvic acid

-

Ethanol

-

Trifluoroacetic acid (catalyst)

Procedure:

-

In a round-bottom flask, a solution of aniline (1 equivalent), 2-methylbenzaldehyde (1 equivalent), and pyruvic acid (1.2 equivalents) is prepared in ethanol.

-

A catalytic amount of trifluoroacetic acid is added to the mixture.

-

The reaction mixture is refluxed for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold ethanol, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

Structure Elucidation

The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts for this compound in DMSO-d₆ are presented below, with comparative data from its isomers, 2-(m-tolyl)quinoline-4-carboxylic acid and 2-(p-tolyl)quinoline-4-carboxylic acid.

| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-(m-tolyl)quinoline-4-carboxylic acid[5] | Experimental Chemical Shift (ppm) for 2-(p-tolyl)quinoline-4-carboxylic acid |

| -COOH | ~14.0 | 14.00 (s, 1H) | ~13.9 |

| Quinoline-H | 7.5 - 8.7 (m) | 7.36-8.65 (m) | 7.4-8.6 (m) |

| Phenyl-H | 7.2 - 7.8 (m) | 7.36-8.65 (m) | 7.4-8.6 (m) |

| -CH₃ | ~2.5 (s) | 2.46 (s, 3H) | ~2.4 (s) |

The broad singlet observed at approximately 14.0 ppm is characteristic of the acidic proton of the carboxylic acid group. The complex multiplet signals between 7.2 and 8.7 ppm correspond to the aromatic protons of both the quinoline and the 2-methylphenyl rings. A sharp singlet around 2.5 ppm integrates to three protons, confirming the presence of the methyl group. The exact positions and coupling patterns of the aromatic protons would require high-resolution 2D NMR techniques for unambiguous assignment due to the ortho-substitution on the phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The predicted chemical shifts for the target molecule are tabulated below.

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | ~167 |

| Quinoline & Phenyl C | 118 - 155 |

| -CH₃ | ~21 |

The carboxyl carbon is expected to resonate downfield, around 167 ppm. The aromatic carbons of the quinoline and phenyl rings will appear in the region of 118-155 ppm. The methyl carbon will give a signal in the aliphatic region, at approximately 21 ppm.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound is expected at m/z 263, corresponding to its molecular weight.

Predicted Fragmentation Pattern:

-

m/z 263 (M+) : Molecular ion peak.

-

m/z 218 ([M-COOH]+) : Loss of the carboxylic acid group (45 Da), a common fragmentation for carboxylic acids.[6][7]

-

m/z 190 : Further fragmentation of the m/z 218 ion.

-

m/z 116 : Represents a fragment of the quinoline ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted as follows.

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |

| 3300-2500 | O-H stretch | Very broad band, characteristic of a carboxylic acid dimer. | [8][9] |

| ~1700 | C=O stretch | Strong absorption, characteristic of a conjugated carboxylic acid. | [8][9] |

| 1600-1450 | C=C stretch | Aromatic ring stretching vibrations. | [10] |

| 1320-1210 | C-O stretch | Stretching vibration of the carboxylic acid C-O bond. | [10] |

| ~920 | O-H bend | Out-of-plane bending of the carboxylic acid OH group. | [10] |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization.

Proposed Biological Signaling Pathway: DNA Gyrase Inhibition

Quinoline-4-carboxylic acids are known to exhibit antibacterial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[11][12]

Caption: Inhibition of DNA gyrase by 2-arylquinoline-4-carboxylic acids.

Conclusion

The structural elucidation of this compound is comprehensively achieved through a synergistic application of synthetic chemistry and spectroscopic analysis. The Doebner reaction offers a reliable method for its synthesis. The combined data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provide a complete and unambiguous confirmation of its chemical structure. The insights into its structure and synthesis are crucial for further exploration of its potential biological activities and for the rational design of new therapeutic agents based on the quinoline-4-carboxylic acid scaffold.

References

- 1. This compound | C17H13NO2 | CID 612849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | 학회 [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. chempap.org [chempap.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Profile of 2-(2-Methylphenyl)quinoline-4-carboxylic Acid: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(2-Methylphenyl)quinoline-4-carboxylic acid, also known as 2-(o-tolyl)quinoline-4-carboxylic acid, is a heterocyclic compound belonging to the quinoline carboxylic acid class. While direct and extensive biological data on this specific molecule is limited in publicly available literature, its structural motif forms the core of various derivatives that exhibit significant pharmacological activities. This technical guide consolidates the available information, primarily focusing on the biological activities of its closely related analogs, to provide a comprehensive understanding of its potential as a scaffold in drug discovery. The primary therapeutic area where derivatives of this molecule have shown promise is oncology, particularly as histone deacetylase (HDAC) inhibitors.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives is commonly achieved through the Pfitzinger reaction.[1][2] This versatile method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[3][4] In the case of this compound, the reaction would proceed between isatin and 2'-methylacetophenone.

The general workflow for the Pfitzinger synthesis of 2-aryl-quinoline-4-carboxylic acids is depicted below:

Caption: Pfitzinger reaction workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The biological activity of compounds based on the 2-phenylquinoline-4-carboxylic acid scaffold has been most prominently investigated in the context of cancer therapy. Derivatives of this compound have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors.[1][5][6]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[1] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]

Derivatives of this compound have been shown to selectively inhibit HDAC3, a class I HDAC, which is implicated in the progression of various cancers.[1][7] The proposed mechanism involves the 2-substituted phenylquinoline-4-carboxylic acid moiety acting as a "cap" group that interacts with the surface of the enzyme's active site, a linker, and a zinc-binding group that chelates the zinc ion in the catalytic domain of the HDAC enzyme.[1]

Signaling Pathway

The inhibition of HDACs by this compound derivatives triggers a cascade of intracellular events leading to anticancer effects. The general signaling pathway is illustrated below:

Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.

Quantitative Biological Data

Table 1: HDAC Inhibitory Activity of a this compound Derivative

| Compound | Target | IC50 (µM) | Reference |

| D28* | HDAC3 | 24.45 | [1] |

*Note: D28 is a derivative of this compound with a hydroxamic acid zinc-binding group and a linker.[1]

Table 2: Antiproliferative Activity of a this compound Derivative (D28)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 1.83 | [1] |

| U266 | Multiple Myeloma | 1.95 | [1] |

| U937 | Histiocytic Lymphoma | 2.01 | [1] |

| MCF-7 | Breast Cancer | 2.16 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Synthesis of this compound (Intermediate B16)

The synthesis of the title compound as an intermediate is achieved via the Pfitzinger reaction.[1]

Materials:

-

Isatin

-

2'-Methylacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve isatin in a 33% aqueous solution of KOH.

-

Slowly add an ethanol solution of 2'-methylacetophenone to the mixture.

-

Reflux the reaction mixture at 85°C for 8 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add water to the residue and adjust the pH to 5-6 using 3 M HCl to precipitate the product.

-

Collect the solid product by filtration and dry to obtain this compound.

In Vitro HDAC Inhibition Assay

The inhibitory activity against HDAC enzymes is typically evaluated using a fluorometric assay.[8][9]

Materials:

-

HeLa cell nuclear extract (as a source of HDACs) or purified HDAC isoforms

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

Developer solution (e.g., trypsin)

-

Stop solution (e.g., Trichostatin A)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO as a control), and the diluted HDAC enzyme source.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.

Antiproliferative Assay (CCK-8 or MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using cell viability assays.[1]

Materials:

-

Cancer cell lines (e.g., K562, MCF-7)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

CCK-8 or MTT reagent

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add the CCK-8 or MTT reagent to each well and incubate for a further 1-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compound on the cell cycle distribution.[10][11]

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

-

Treat the cells with the test compound at various concentrations for a defined time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis is quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[12][13]

Materials:

-

Cancer cell line

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Treat the cells with the test compound at various concentrations for a specific duration.

-

Harvest both the adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in the 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

The general workflow for a flow cytometry-based apoptosis assay is as follows:

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound serves as a valuable scaffold in the design of pharmacologically active molecules, particularly in the realm of oncology. While comprehensive biological data on the parent compound is limited, the extensive research on its derivatives strongly suggests that its primary biological activity is likely mediated through the inhibition of histone deacetylases, leading to antiproliferative effects via cell cycle arrest and apoptosis. The provided experimental protocols and data on its derivatives offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this chemical entity and its analogs. Future studies focusing on the direct biological evaluation of this compound are warranted to fully elucidate its pharmacological profile.

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Technical Guide: Physicochemical Properties, Structure, and Biological Significance of 2-(2-Methylphenyl)quinoline-4-carboxylic Acid (CAS 174636-85-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS 174636-85-2). The document details its chemical structure, physicochemical properties, and established synthetic routes, primarily focusing on the Pfitzinger and Doebner-von Miller reactions. Furthermore, it explores the potential biological activities of this compound, drawing from research on closely related quinoline-4-carboxylic acid derivatives, with a particular emphasis on its role as an intermediate in the development of novel therapeutic agents, such as histone deacetylase (HDAC) inhibitors. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with visualizations of key chemical and biological processes.

Chemical Identity and Structure

This compound, also known as 2-o-tolylquinoline-4-carboxylic acid, is a heterocyclic aromatic compound. Its structure consists of a quinoline core substituted with a carboxylic acid group at the 4-position and a 2-methylphenyl (o-tolyl) group at the 2-position.

Chemical Structure:

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 174636-85-2 | |

| Molecular Formula | C₁₇H₁₃NO₂ | |

| Molecular Weight | 263.29 g/mol | |

| Melting Point | >220 °C (decomposes) | |

| Appearance | White solid | [1] |

| Solubility | Data not available. Expected to be soluble in polar organic solvents like DMSO and DMF. | |

| pKa | Data not available. The carboxylic acid moiety suggests acidic properties. |

Spectroscopic Data

The following table summarizes the available spectroscopic data for the characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 13.96 (s, 1H), 8.72 (d, J = 8.2 Hz, 1H), 8.14 (d, J = 8.2 Hz, 1H), 7.86 (t, J = 7.7 Hz, 1H), 7.72 (t, J = 7.7 Hz, 1H), 7.55-7.35 (m, 4H), 2.35 (s, 3H). | [1] |

| ¹³C NMR | Characteristic peaks for quinoline and substituted phenyl rings are expected. Data for the specific compound is not fully detailed in the literature. | |

| Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₁₇H₁₄NO₂: 264.09798, found: 264.10110. | [1] |

| Infrared (IR) | Expected characteristic peaks: broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C=C and C=N stretches (1500-1600 cm⁻¹). |

Synthesis

The primary synthetic routes for this compound are the Pfitzinger reaction and the Doebner-von Miller reaction.

Pfitzinger Reaction

This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

-

Ring Opening of Isatin: In a round-bottom flask, dissolve isatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide. Stir the mixture at room temperature for 1 hour.

-

Condensation: To the resulting solution, add 2'-methylacetophenone (1.1 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess solvent under reduced pressure.

-

Purification: Dissolve the residue in water and wash with diethyl ether to remove unreacted ketone. Cool the aqueous layer in an ice bath and acidify to pH 4-5 with 3M HCl to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.[1]

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant area of research for 2-aryl-quinoline-4-carboxylic acids is in the development of histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers.

The compound this compound has been synthesized as a key intermediate (cap group) in the design of novel HDAC inhibitors.[1] In this context, the quinoline-4-carboxylic acid moiety provides a rigid scaffold for orienting other pharmacophoric features that interact with the active site of the enzyme.

HDAC inhibitors function by blocking the removal of acetyl groups from histones, leading to a more open chromatin structure. This can result in the re-expression of tumor suppressor genes that were silenced, ultimately leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.

A common method to assess HDAC inhibitory activity is a fluorometric assay.

-

Enzyme and Substrate Preparation: Prepare solutions of the purified human HDAC enzyme and a fluorogenic substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair).

-

Compound Incubation: Incubate the HDAC enzyme with varying concentrations of the test compound (dissolved in DMSO) in a microplate.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Development: After a set incubation period, add a developing solution that stops the HDAC reaction and proteolytically cleaves the deacetylated substrate, releasing the fluorophore from the quencher.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The increase in fluorescence is proportional to the HDAC activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a readily synthesizable compound with a structural motif that is of significant interest in medicinal chemistry. While comprehensive biological data for this specific molecule is not yet widespread, its role as a precursor in the development of potent HDAC inhibitors highlights its importance in the field of drug discovery, particularly in oncology. Further investigation into the direct biological activities of this compound and the optimization of its derivatives could lead to the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the potential of this and related quinoline-4-carboxylic acid derivatives.

References

An In-depth Technical Guide to 2-Arylquinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-arylquinoline-4-carboxylic acids, a class of heterocyclic compounds with significant and diverse pharmacological potential. This document details their synthesis, multifaceted biological activities, and mechanisms of action, with a focus on their interactions with key cellular signaling pathways.

Introduction

Quinoline derivatives are a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Among these, the 2-arylquinoline-4-carboxylic acid scaffold has emerged as a particularly privileged structure in medicinal chemistry. These compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, antimalarial, anticancer, and anti-inflammatory agents.[2][3][4] Their versatile biological profile stems from their ability to interact with various enzymes and receptors, thereby modulating critical cellular pathways. This guide will delve into the core aspects of 2-arylquinoline-4-carboxylic acids, providing researchers with the foundational knowledge required for their synthesis, evaluation, and development as potential therapeutic agents.

Synthesis of 2-Arylquinoline-4-Carboxylic Acids

The synthesis of the 2-arylquinoline-4-carboxylic acid core is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions. Modern synthetic approaches also utilize one-pot methodologies to improve efficiency and yield.

Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][5] This method is advantageous for its operational simplicity and the diversity of substituents that can be introduced on the quinoline core by varying the aniline and aldehyde starting materials.

-

Reaction Setup: An equimolar mixture of the desired aniline and aromatic aldehyde is refluxed in ethanol for approximately one hour.

-

Addition of Pyruvic Acid: Pyruvic acid (1.5 equivalents) is added to the reaction mixture, and reflux is continued for an additional 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice-cold water with vigorous stirring.

-

Purification: The precipitated solid is collected by filtration. The crude product is then dissolved in an aqueous solution of potassium or sodium carbonate and filtered to remove insoluble impurities. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 2-arylquinoline-4-carboxylic acid. The purified product is collected by filtration, washed with water, and dried.

References

An In-Depth Technical Guide to C17H13NO2: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C17H13NO2 primarily represents the compound 3-hydroxy-N-phenylnaphthalene-2-carboxamide , widely known by its trivial name, Naphthol AS . This versatile molecule and its derivatives are of significant interest across various scientific disciplines, from dye chemistry to drug discovery. This technical guide provides a comprehensive overview of the molecular and physical properties of Naphthol AS, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential therapeutic applications. The information is structured to serve as a valuable resource for researchers and professionals in chemistry and pharmacology.

Chemical Identity and Properties

Naphthol AS is an aromatic amide with a molecular structure that features a naphthalene ring system. This structure is key to its chemical properties and applications.

Table 1: Physicochemical Properties of 3-hydroxy-N-phenylnaphthalene-2-carboxamide

| Property | Value | Reference |

| Molecular Formula | C17H13NO2 | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| IUPAC Name | 3-hydroxy-N-phenylnaphthalene-2-carboxamide | [1] |

| CAS Number | 92-77-3 | [1] |

| Appearance | Beige to light brown powder | [2] |

| Melting Point | 246-248 °C | [3] |

| Solubility | Insoluble in water; soluble in alkaline solutions, methanol, and DMSO.[3][4] | |

| Synonyms | Naphthol AS, 3-hydroxy-2-naphthanilide, Azoic Coupling Component 2, C.I. 37505 | [1][5] |

Synthesis and Purification

The synthesis of Naphthol AS and its derivatives typically involves the amidation of 3-hydroxy-2-naphthoic acid. The following is a general experimental protocol for the synthesis of N-aryl-3-hydroxynaphthalene-2-carboxamides.

General Synthesis Protocol: Amidation of 3-Hydroxy-2-naphthoic Acid

This procedure can be adapted for the synthesis of various N-substituted derivatives by selecting the appropriate aniline.

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Aniline (for Naphthol AS) or a substituted aniline

-

Phosphorus trichloride (PCl3) or thionyl chloride (SOCl2)

-

Anhydrous solvent (e.g., chlorobenzene, toluene, or xylene)

-

Sodium bicarbonate solution

-

Recrystallization solvent (e.g., ethanol, acetic acid)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, a mixture of 3-hydroxy-2-naphthoic acid and the anhydrous solvent is prepared. A dehydrating/chlorinating agent such as phosphorus trichloride or thionyl chloride is added dropwise to the stirred suspension, often at an elevated temperature, to form the acyl chloride intermediate.[6]

-

Amidation: The appropriate aniline is then added to the reaction mixture. The reaction is typically refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[6]

-

Work-up: After cooling, the reaction mixture is poured into a sodium bicarbonate solution to neutralize excess acid and precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent to yield the final product.[7]

Purification: Recrystallization

Procedure:

-

The crude Naphthol AS is dissolved in a minimal amount of a hot solvent, such as ethanol or acetic acid.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[7]

Analytical Characterization

The structural confirmation of Naphthol AS and its derivatives is typically achieved through spectroscopic methods.

Table 2: Analytical Methods for Characterization

| Method | Expected Observations |

| ¹H NMR Spectroscopy | The ¹H NMR spectrum of a related compound, 2-naphthol, shows characteristic signals in the aromatic region (around 7.0-7.8 ppm) and a singlet for the hydroxyl proton.[8][9] For Naphthol AS, additional signals for the phenyl group protons would be observed. |

| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the naphthalene and phenyl rings, as well as the carbonyl carbon of the amide group. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group. |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a valuable technique for assessing the purity of Naphthol AS and its derivatives. Reversed-phase HPLC with a C18 column is commonly employed.[10] |

Biological Activities and Applications in Drug Development

While Naphthol AS is traditionally used in the dye industry, its derivatives have shown promising biological activities, making them attractive scaffolds for drug discovery.[2][4]

Anticancer Activity

Certain derivatives of Naphthol AS have demonstrated significant potential as anticancer agents. For instance, Naphthol AS-E , a derivative of Naphthol AS, has been identified as a small molecule inhibitor of the CREB-mediated gene transcription pathway.[11]

-

Mechanism of Action: CREB (cAMP response element-binding protein) is a transcription factor that is often overexpressed in various cancers. Naphthol AS-E functions by inhibiting the interaction between the KIX domain of the coactivator CBP and the kinase-inducible domain (KID) of CREB. This disruption downregulates the expression of CREB target genes, leading to apoptosis in cancer cells.[11]

Another related compound, Naphthol AS-E phosphate , has been shown to inhibit the activity of the transcription factor c-Myb by blocking its interaction with the KIX domain of the coactivator p300. This inhibition suppresses the expression of Myb target genes, inducing differentiation and apoptosis in leukemia cell lines.[12]

Caption: Inhibition of CREB-mediated transcription by Naphthol AS-E.

Antimicrobial Activity

Derivatives of hydroxynaphthalene carboxanilides have been synthesized and evaluated for their antibacterial and antimycobacterial properties. Some of these compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[13][14] The structure-activity relationship studies indicate that the nature and position of substituents on the anilide ring play a crucial role in their antimicrobial efficacy.[15]

Enzyme Inhibition

Naphthol derivatives have also been investigated as inhibitors of various enzymes. For example, some 1-naphthol derivatives have been shown to be effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (hCA) I and II, suggesting their potential for the development of therapeutics for neurodegenerative diseases and other conditions.[16][17]

Isomers of C17H13NO2

It is important to note that other isomers with the chemical formula C17H13NO2 exist. These isomers can have significantly different chemical and biological properties. The synthesis and characterization of these isomers are crucial for understanding the structure-property relationships within this molecular formula class.[18]

Conclusion

Naphthol AS (3-hydroxy-N-phenylnaphthalene-2-carboxamide) and its analogues represent a class of compounds with a rich history in industrial chemistry and a promising future in medicinal chemistry and drug development. Their straightforward synthesis, coupled with their diverse biological activities, makes them an attractive scaffold for the design of novel therapeutic agents. Further research into the synthesis of new derivatives and the elucidation of their mechanisms of action will undoubtedly open up new avenues for their application in science and medicine.

References

- 1. C.I. 37505 | C17H13NO2 | CID 66719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthol AS-D (CAS 135-61-5) [ranechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. Naphthol AS - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 2-Naphthol(135-19-3) 1H NMR spectrum [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of quinoline carboxylic acids

An In-depth Technical Guide to the Therapeutic Targets of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline carboxylic acids represent a versatile class of heterocyclic compounds that have become a cornerstone in medicinal chemistry and drug development. The quinoline scaffold, a fusion of a benzene and pyridine ring, offers a unique framework that can be extensively modified to interact with a diverse array of biological targets. This structural adaptability has led to the development of numerous therapeutic agents with applications spanning antibacterial, anticancer, antiviral, and anti-inflammatory therapies.[1][2] The presence and position of the carboxylic acid group are often crucial for the compound's mechanism of action, frequently playing a key role in binding to the active site of target enzymes.[3][4]

This technical guide provides a comprehensive overview of the principal therapeutic targets of quinoline carboxylic acids. It is designed to serve as a resource for researchers and drug development professionals, offering detailed insights into the mechanisms of action, summaries of quantitative data, detailed experimental protocols for target evaluation, and visualizations of key signaling pathways.

Key Therapeutic Targets and Mechanisms of Action

Quinolone carboxylic acids exert their therapeutic effects by modulating a wide range of biological targets. The following sections detail the most significant of these targets, categorized by therapeutic area.

Antibacterial Targets: DNA Gyrase and Topoisomerase IV

The hallmark of quinolone antibiotics is their potent inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for managing DNA topology during replication, transcription, and repair, making them ideal targets for antibacterial agents.[3][5]

-

Mechanism of Action: Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-stranded DNA breaks created by the enzymes. This stabilization forms a quinolone-enzyme-DNA ternary complex, which blocks the progression of the replication fork, leading to a rapid cessation of DNA synthesis and ultimately, bacterial cell death.[3] The carboxylic acid group at the C-3 position is essential for this inhibitory activity.[3] DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[6]

Caption: Mechanism of quinolone antibacterial action.

Anticancer Targets

The quinoline carboxylic acid scaffold has proven to be a fertile ground for the development of anticancer agents, targeting various hallmarks of cancer.

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of DNA and RNA.[7] Rapidly proliferating cancer cells have a high demand for pyrimidines, making DHODH an attractive therapeutic target.[7][8]

-

Mechanism of Action: Quinoline carboxylic acid derivatives, such as brequinar, act as potent inhibitors of DHODH.[4] By blocking the conversion of dihydroorotate to orotate, these compounds deplete the intracellular pool of pyrimidines necessary for nucleic acid synthesis. This leads to S-phase cell cycle arrest and subsequent inhibition of cancer cell growth.[7][9] The carboxylic acid moiety is critical for binding to the enzyme's active site.[4][9]

Caption: Inhibition of DHODH by quinoline carboxylic acids.

-

Topoisomerases: Similar to their antibacterial counterparts, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[5][8]

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives have been developed to target various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), tyrosine kinases, and protein kinase CK2.[8][10][11][12]

-

Tubulin Polymerization: Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics, induces G2/M cell cycle arrest, and triggers apoptosis.[12]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. Quinoline carboxylic acids can inhibit this pathway, reducing the expression of pro-survival and pro-inflammatory genes.[13]

Antiviral Target: Host-Factor DHODH

A promising antiviral strategy is to target host factors that are essential for viral replication, which can potentially reduce the development of drug resistance.[14] Quinoline carboxylic acids have emerged as potent antivirals by targeting the host enzyme DHODH.

-

Mechanism of Action: Many viruses, particularly RNA viruses, rely on the host cell's de novo pyrimidine synthesis to supply the necessary nucleotides for their rapid replication.[14][15] By inhibiting human DHODH, quinoline carboxylic acids deplete the pyrimidine pool available to the virus, thereby inhibiting viral replication.[14][15][16] This mechanism has shown broad-spectrum activity against a range of RNA and DNA viruses.[15]

Anti-inflammatory Targets

Quinoline carboxylic acids exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and enzymes.[13][17][18]

-

NF-κB Pathway Inhibition: A primary anti-inflammatory mechanism is the inhibition of the NF-κB signaling cascade, a central regulator of the inflammatory response.[13]

-

Cyclooxygenase (COX) Inhibition: Some derivatives show inhibitory activity against COX enzymes, which are key in the production of prostaglandins, mediators of pain and inflammation.[18]

-

Other Targets: Other identified anti-inflammatory targets include Phosphodiesterase 4 (PDE4) and Transient Receptor Potential Vanilloid 1 (TRPV1).[18]

Neuroprotective Targets

Emerging research highlights the potential of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19][20]

-

Mechanism of Action: Multi-target agents have been designed from the quinoline carboxylic acid scaffold to simultaneously inhibit enzymes like Monoamine Oxidases (MAO-A and MAO-B) and Cholinesterases (AChE and BChE).[20][21] Inhibition of these enzymes can help restore neurotransmitter balance and reduce oxidative stress in the brain.[20]

Quantitative Data Summary

The following tables summarize the in vitro activity of various quinoline carboxylic acid derivatives against their respective therapeutic targets.

Table 1: Antibacterial and Anticancer Activity (Topoisomerase & DHODH)

| Compound Class/Example | Target | Organism/Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Fluoroquinolones (general) | DNA Gyrase / Topo IV | Gram-positive & Gram-negative bacteria | MIC | Varies (sub-µg/mL range) | [6],[22] |

| Ciprofloxacin | DNA Gyrase | E. coli | IC50 | ~1 µg/mL | |

| Brequinar Sodium | DHODH | L1210 cells | IC50 | ~20 nM | [4],[11] |

| Analogue 41 | DHODH | Human (recombinant) | IC50 | 9.71 ± 1.4 nM | [9],[23] |

| Analogue 43 | DHODH | Human (recombinant) | IC50 | 26.2 ± 1.8 nM | [9],[23] |

| Quinoline-2-carboxylic acid | Proliferation | MCF7 (Breast Cancer) | - | Significant Inhibition | [17] |

| Quinoline-2-carboxylic acid | Proliferation | HELA (Cervical Cancer) | - | Significant Cytotoxicity |[17] |

Table 2: Antiviral and Kinase Inhibition Activity

| Compound Class/Example | Target | Virus/Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Compound C44 | DHODH (Antiviral) | VSV virus | EC50 | 1.9 nM | [14] |

| Compound C44 | DHODH (Antiviral) | WSN-Influenza virus | EC50 | 41 nM | [14] |

| Compound C44 | DHODH (Enzyme) | Human (recombinant) | IC50 | 1.0 nM | [14], |

| 3-Quinoline Carboxylic Acids | Protein Kinase CK2 | Human (recombinant) | IC50 | 0.65 - 18.2 µM | [11] |

| Quinolyl-thienyl chalcone (31) | VEGFR-2 Kinase | Human (recombinant) | IC50 | 73.41 nM | [12] |

| Quinolyl-thienyl chalcone (31) | Proliferation | HUVEC cells | IC50 | 21.78 nM |[12] |

Table 3: Anti-inflammatory and Neuroprotective Activity

| Compound Class/Example | Target | Assay System | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Quinoline-4-carboxylic acid | Inflammation | LPS-induced RAW264.7 macrophages | IC50 | Appreciable vs. indomethacin | [17] |

| Quinoline-3-carboxylic acid | Inflammation | LPS-induced RAW264.7 macrophages | IC50 | Appreciable vs. indomethacin | [17] |

| Quinoline-sulfonamide (a5) | MAO-A | Human (recombinant) | IC50 | 0.59 ± 0.04 µM | [20] |

| Quinoline-sulfonamide (a12) | MAO-B | Human (recombinant) | IC50 | 0.47 ± 0.03 µM | [20] |

| Quinoline-sulfonamide (a6) | AChE | Human (recombinant) | IC50 | 1.10 ± 0.77 µM | [20] |

| Quinoline-sulfonamide (a11) | BChE | Human (recombinant) | IC50 | 0.58 ± 0.05 µM |[20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the activity of quinoline carboxylic acids against their primary targets.

DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Principle: DNA gyrase introduces negative supercoils into a relaxed circular plasmid. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis. An inhibitor will prevent the formation of the supercoiled form.

-

Materials:

-

Recombinant E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)

-

Test compound dissolved in DMSO

-

Stop Buffer/Loading Dye (e.g., GSTEB: 5% SDS, 25 mM EDTA, 25% Ficoll, Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose, TAE buffer

-

-

Procedure:

-

On ice, prepare a reaction mix containing 5x Assay Buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add the test compound at various concentrations (or DMSO as a vehicle control) to the tubes.

-

Add diluted DNA gyrase enzyme to all tubes except the negative control (no enzyme).

-

Mix gently and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding Stop Buffer and chloroform/isoamyl alcohol, then vortex briefly.

-

Centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis in 1x TAE buffer.

-

Stain the gel with ethidium bromide or a safer alternative and visualize under UV light.

-

-

Data Analysis: The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined by densitometric analysis of the bands corresponding to relaxed and supercoiled DNA.

DHODH Inhibition Assay (DCIP-Based)

This is a spectrophotometric assay to determine the in vitro inhibitory activity of compounds on human DHODH.[11][24]

-

Principle: The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate (DHO) by DHODH. The decrease in absorbance of DCIP at 600-650 nm is monitored over time.[11][24]

-

Materials:

-

Recombinant human DHODH

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)[24]

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Test compound dissolved in DMSO

-

96-well microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound dilutions (or DMSO for controls).

-

Add the DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[11][24]

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.

-

Initiate the reaction by adding the reaction mix to each well.

-

Immediately measure the absorbance at 600-650 nm kinetically for 10-20 minutes at 25°C.[11][24]

-

-

Data Analysis: The rate of reaction (decrease in absorbance per minute) is calculated. The percent inhibition is determined relative to the DMSO control, and the IC50 value is calculated by fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay (Luminescence-Based)

This biochemical assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2.[1][3][17]

-

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. The remaining ATP is converted into a luminescent signal by a luciferase/luciferin reaction. The signal is inversely proportional to the kinase activity.[17]

-

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase Buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Test compound dissolved in DMSO

-

White 96- or 384-well plates

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the kinase buffer, VEGFR-2 enzyme, and test compound to the wells of the microplate.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.[1]

-

Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).[1][17]

-

Stop the reaction by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which also depletes the remaining ATP. Incubate as per the manufacturer's protocol.

-

Add the second reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Reporter Gene Assay

This cell-based assay measures the inhibition of the NF-κB signaling pathway.[12][25][26]

Caption: Workflow for an NF-κB luciferase reporter assay.

-

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with NF-κB response elements. When NF-κB is activated by a stimulant (e.g., TNF-α or PMA), it translocates to the nucleus and drives the expression of luciferase. An inhibitor will prevent this, leading to a reduced luminescent signal.[26][27]

-

Materials:

-

NF-κB reporter cell line (e.g., HeLa or HEK293 stably transfected)

-

Cell culture medium and supplements

-

NF-κB stimulant (e.g., TNF-α, PMA)

-

Test compound dissolved in DMSO

-

Sterile 96-well cell culture plates (white, opaque for luminescence)

-

Luciferase assay system (lysis buffer, luciferase substrate)

-

Luminometer

-

-

Procedure:

-

Seed the NF-κB reporter cells into a 96-well plate and incubate for 4-24 hours to allow attachment.[12][26]

-

Prepare dilutions of the test compound in culture medium.

-

Pre-treat the cells with the test compound dilutions or vehicle control for 1-2 hours.

-

Add the NF-κB stimulant (e.g., TNF-α) to all wells except the unstimulated control.

-

Incubate the plate for an additional 18-24 hours at 37°C in a CO₂ incubator.[12][25]

-

Remove the culture medium and lyse the cells according to the luciferase assay kit protocol.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the luciferase assay reagent (containing luciferin) to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis: The inhibitory effect is calculated as the percentage reduction in luciferase activity in stimulated cells treated with the compound compared to stimulated cells treated with vehicle only. The IC50 is determined from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure the observed inhibition is not due to cell death.[13]

Conclusion

The quinoline carboxylic acid scaffold is a remarkably privileged structure in medicinal chemistry, giving rise to compounds that address a wide spectrum of therapeutic needs. From the life-saving efficacy of fluoroquinolone antibiotics targeting bacterial topoisomerases to the innovative strategies in cancer and virology centered on DHODH inhibition, these molecules continue to be of profound interest. The ongoing exploration of this chemical space reveals novel activities against targets in inflammation and neurodegeneration, promising new avenues for drug development. The data and protocols presented in this guide underscore the diverse mechanisms of action and provide a foundational framework for researchers aiming to discover, evaluate, and optimize the next generation of quinoline carboxylic acid-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. protocols.io [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. VEGFR2 inhibition assay [bio-protocol.org]

- 19. interchim.fr [interchim.fr]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. profoldin.com [profoldin.com]

- 23. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

- 24. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. indigobiosciences.com [indigobiosciences.com]

Spectroscopic and Synthetic Profile of 2-(2-Methylphenyl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and experimental workflows for 2-(2-Methylphenyl)quinoline-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development who are interested in the synthesis and characterization of quinoline-4-carboxylic acid derivatives.

Spectroscopic Data

Table 1: 1H NMR Spectroscopic Data of 2-(m-Tolyl)quinoline-4-carboxylic Acid [1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 14.00 | s | 1H | -COOH |

| 8.65 | d, J = 8.6 Hz | 1H | H-5 |

| 8.45 | s | 1H | H-3 |

| 8.21–8.05 | m | 3H | Aromatic-H |

| 7.86 | t, J = 7.5 Hz | 1H | Aromatic-H |

| 7.71 | t, J = 7.6 Hz | 1H | Aromatic-H |

| 7.47 | t, J = 7.5 Hz | 1H | Aromatic-H |

| 7.36 | d, J = 7.6 Hz | 1H | Aromatic-H |

| 2.46 | s | 3H | -CH3 |

Note: Data acquired in DMSO-d6 at 400 MHz.[1]

Table 2: 13C NMR Spectroscopic Data of 2-(p-Tolyl)benzo[h]quinoline-4-carboxylic Acid [2]

| Chemical Shift (δ) ppm |

| 168.4 |

| 154.8 |

| 146.7 |

| 140.2 |

| 135.8 |

| 133.6 |

| 131.2 |

| 130.2 |

| 129.4 |

| 128.9 |

| 128.4 |

| 127.9 |

| 127.5 |

| 124.9 |

| 122.8 |

| 122.1 |

| 119.0 |

| 21.4 |

Note: Data acquired in DMSO at 100 MHz.[2]

Table 3: IR Spectroscopic Data of 2-(p-Tolyl)benzo[h]quinoline-4-carboxylic Acid [2]

| Wavenumber (cm-1) | Assignment |

| 3063 | Aromatic C-H Stretch |

| 2923 | Aliphatic C-H Stretch |

| 1697 | C=O (Carboxylic Acid) Stretch |

| 1582 | C=C (Aromatic) Stretch |

| 1255 | C-O Stretch |

| 829 | C-H Bending |

Note: Data acquired using KBr pellet method.[2]

Table 4: Mass Spectrometry Data of 2-(Aryl)-quinoline-4-carboxylic Acids [3]

| Fragmentation | m/z |

| [M]+ | 263.29 (Calculated for C17H13NO2) |

| [M - COOH]+ | 218 |

| [M - CO2]+. | 219 |

Note: Electron ionization (EI) mass spectrometry of 2-substituted quinoline-4-carboxylic acids typically shows a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of the carboxylic acid group.[3]

Experimental Protocols

The synthesis of this compound can be achieved through established synthetic routes for quinoline-4-carboxylic acids, such as the Pfitzinger or Doebner reaction.[4]

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6][7]

Materials:

-

Isatin

-

2'-Methylacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (for acidification)

-

Water

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a 33% (w/v) solution.[8]

-

Add isatin to the basic solution and stir until the color changes from orange to pale yellow, indicating the opening of the isatin ring.[8]

-

Slowly add 2'-methylacetophenone to the reaction mixture.[8]

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

After completion, cool the reaction mixture and remove the ethanol via rotary evaporation.

-

Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound.[6]

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[8]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][2]

-

Samples are prepared by dissolving 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate.[2]

-

Data is reported in wavenumbers (cm-1).

Mass Spectrometry (MS):

-

Mass spectra are acquired using a mass spectrometer, with Electron Ionization (EI) being a common method for such compounds.[3]

-

The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments are detected.[3]

Workflow and Pathway Diagrams

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chempap.org [chempap.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

Theoretical Underpinnings of a Privileged Scaffold: A Technical Guide to 2-Phenylquinoline-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets. This technical guide provides an in-depth analysis of the theoretical studies surrounding this core, offering insights into its molecular properties, biological activities, and the computational and experimental methodologies used to explore its therapeutic potential.

Computational Chemistry and Molecular Modeling

Theoretical studies are instrumental in elucidating the structure-activity relationships (SAR) of 2-phenylquinoline-4-carboxylic acid derivatives. These computational approaches allow for the rational design of novel compounds with enhanced potency and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a foundational understanding of the electronic structure, reactivity, and spectroscopic properties of the 2-phenylquinoline-4-carboxylic acid scaffold. These calculations are crucial for predicting molecular geometry, orbital energies, and charge distributions, which in turn influence a molecule's stability and interaction with biological targets.

A standard workflow for quantum chemical analysis is depicted below:

Key Calculated Properties and Their Significance:

| Property | Significance in Drug Design |